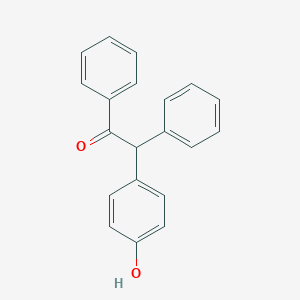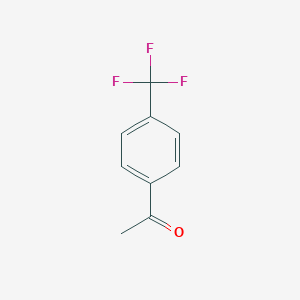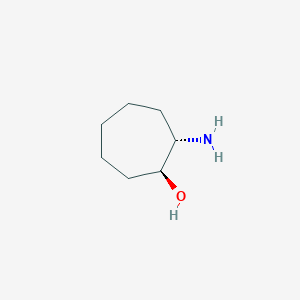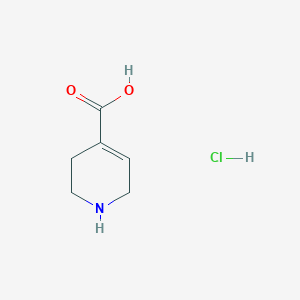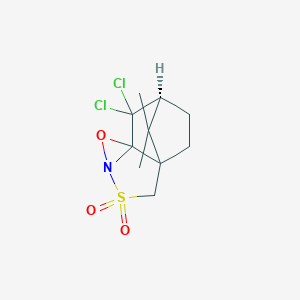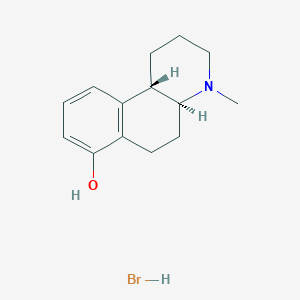![molecular formula C28H38O5Si2 B134028 [2-[[Dimethyl-(1-phenyl-3-prop-2-enoyloxypropan-2-yl)silyl]oxy-dimethylsilyl]-3-phenylpropyl] prop-2-enoate CAS No. 140220-31-1](/img/structure/B134028.png)
[2-[[Dimethyl-(1-phenyl-3-prop-2-enoyloxypropan-2-yl)silyl]oxy-dimethylsilyl]-3-phenylpropyl] prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-[[Dimethyl-(1-phenyl-3-prop-2-enoyloxypropan-2-yl)silyl]oxy-dimethylsilyl]-3-phenylpropyl] prop-2-enoate is a useful research compound. Its molecular formula is C28H38O5Si2 and its molecular weight is 510.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality [2-[[Dimethyl-(1-phenyl-3-prop-2-enoyloxypropan-2-yl)silyl]oxy-dimethylsilyl]-3-phenylpropyl] prop-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-[[Dimethyl-(1-phenyl-3-prop-2-enoyloxypropan-2-yl)silyl]oxy-dimethylsilyl]-3-phenylpropyl] prop-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis and Chemical Transformations
Asymmetric Synthesis of Taxol Side Chain : A study by Er and Coşkun (2009) discusses the synthesis of taxol side chain precursors using cis (-)-menthyl phenylglycidates, highlighting the compound's potential in the asymmetric synthesis of complex molecules (Er & Coşkun, 2009).
Intramolecular Carbocyclization : Research by Gimazetdinov et al. (2017) explores intramolecular carbocyclization reactions, demonstrating the compound's utility in constructing bicyclic structures and discussing potential synthetic pathways (Gimazetdinov et al., 2017).
Crystal Structure Analysis
- Crystal Structure of Quinoxalines Derivatives : A study by Abad et al. (2020) on quinoxalines derivatives reveals insights into their crystal structure, suggesting the compound's relevance in material science and drug design (Abad et al., 2020).
Chemical Reactivity and Synthetic Applications
Zinc- and Samarium-Promoted Substitution Reactions : Valiullina et al. (2018) discuss reactions of azetidin-2-yl acetates with halogen derivatives, highlighting complex reaction mechanisms and potential synthetic applications (Valiullina et al., 2018).
Hydroamination of Tetrahydroindoles : Research by Sobenina et al. (2010) on the hydroamination of tetrahydroindoles presents methods for synthesizing amino derivatives of indole, showcasing the compound's potential in organic synthesis (Sobenina et al., 2010).
Material Science and Nanotechnology
- Photoalignment of Nematic Liquid Crystal : Hegde et al. (2013) investigate the photoalignment properties of prop-2-enoates, suggesting the compound's application in the development of liquid crystal displays (LCDs) and other optoelectronic devices (Hegde et al., 2013).
Eigenschaften
CAS-Nummer |
140220-31-1 |
|---|---|
Produktname |
[2-[[Dimethyl-(1-phenyl-3-prop-2-enoyloxypropan-2-yl)silyl]oxy-dimethylsilyl]-3-phenylpropyl] prop-2-enoate |
Molekularformel |
C28H38O5Si2 |
Molekulargewicht |
510.8 g/mol |
IUPAC-Name |
[2-[[dimethyl-(1-phenyl-3-prop-2-enoyloxypropan-2-yl)silyl]oxy-dimethylsilyl]-3-phenylpropyl] prop-2-enoate |
InChI |
InChI=1S/C28H38O5Si2/c1-7-27(29)31-21-25(19-23-15-11-9-12-16-23)34(3,4)33-35(5,6)26(22-32-28(30)8-2)20-24-17-13-10-14-18-24/h7-18,25-26H,1-2,19-22H2,3-6H3 |
InChI-Schlüssel |
UEEGQAUULCLARS-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C(CC1=CC=CC=C1)COC(=O)C=C)O[Si](C)(C)C(CC2=CC=CC=C2)COC(=O)C=C |
Kanonische SMILES |
C[Si](C)(C(CC1=CC=CC=C1)COC(=O)C=C)O[Si](C)(C)C(CC2=CC=CC=C2)COC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol](/img/structure/B133946.png)
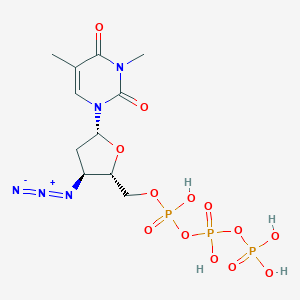
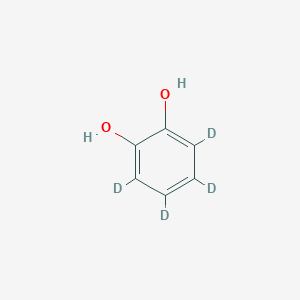
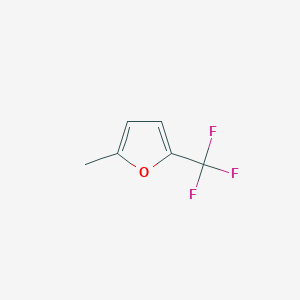
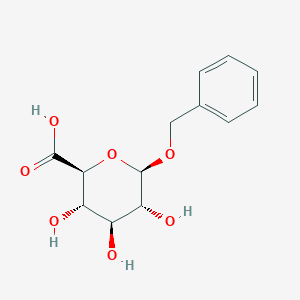
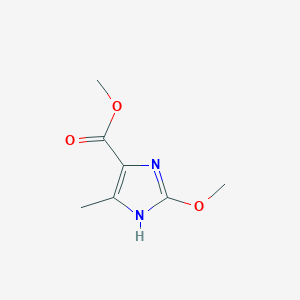
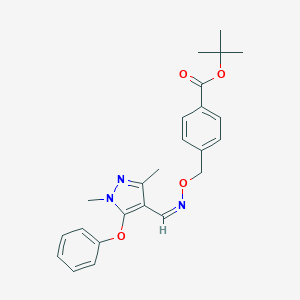
![[4-[[(3S,6S,12S,15S,18S)-12-(2-Methylpropyl)-15-(2-methylsulfanylethyl)-2,5,8,11,14,17-hexaoxo-3-propan-2-yl-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-6-yl]methyl]phenyl] dihydrogen phosphate](/img/structure/B133976.png)
